Product packaging for Cetocycline hydrochloride(Cat. No.:CAS No. 53274-41-2)

Cetocycline hydrochloride

Cat. No.: B10859218
CAS No.: 53274-41-2
M. Wt: 447.9 g/mol
InChI Key: PPJJEMJYGGEVPV-JKPGXYSKSA-N
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Description

Contextualization within the Tetracycline (B611298) Class of Chemical Compounds

The tetracyclines are a well-established class of broad-spectrum antibiotics that function by inhibiting protein synthesis in bacteria. patsnap.com They achieve this by reversibly binding to the 30S ribosomal subunit, which in turn prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. patsnap.comvulcanchem.com This action effectively halts the elongation of the peptide chain, thereby stalling protein synthesis and inhibiting bacterial growth. patsnap.com

Cetocycline (B1222253) is structurally related to the foundational tetracycline compounds but possesses key differences. researchgate.net These distinctions include a 9-methyl group, an aromatic C ring, and a methyl group replacing the 2-ammonia group. researchgate.net These structural modifications are believed to contribute to its unique activity profile.

Rationale for Research on Novel Cycline Derivatives

The primary impetus for the exploration of new cycline derivatives like Cetocycline is the escalating threat of bacterial resistance to existing tetracyclines. Over time, bacteria have evolved various mechanisms to counteract the effects of these antibiotics, rendering them less effective. Consequently, there is an urgent need for novel compounds that can either bypass these resistance mechanisms or exhibit enhanced activity against resistant strains. Research into derivatives like Cetocycline aims to address this challenge by creating molecules with improved pharmacological properties and efficacy against a wider range of pathogens.

Significance of Cetocycline Hydrochloride in Current Chemical Biology and Pharmacological Research Paradigms

This compound has garnered significant attention in the scientific community due to its potent activity against a number of gram-positive and gram-negative multi-resistant pathogens. ncats.ioncats.io Notably, it has demonstrated greater activity than tetracycline against many clinical isolates of aerobic gram-negative bacilli. ncats.ioresearchgate.netnih.govncats.ioncats.ioresearchgate.net However, it is less active against staphylococci and shows no activity against Pseudomonas. ncats.ioresearchgate.netnih.govncats.ioncats.iotargetmol.com

A particularly intriguing aspect of Cetocycline's mechanism of action is its dual-target nature. At lower concentrations, it acts similarly to classic tetracyclines by inhibiting protein biosynthesis. ncats.ioncats.io However, at higher, clinically relevant concentrations, it appears to primarily target the bacterial membrane, inducing membrane stress. ncats.ioncats.io This dual mechanism suggests that Cetocycline may be effective against bacteria that have developed resistance to traditional tetracyclines. guidetopharmacology.org

Overview of Major Research Themes Addressed

Current research on this compound is multifaceted and focuses on several key areas. A primary theme is the in-depth characterization of its antibacterial activity against a wide array of clinical isolates. This includes determining its minimal inhibitory concentrations (MICs) and minimal bactericidal concentrations (MBCs) to understand its potency.

Another significant research avenue is the elucidation of its unique mechanism of action. Studies are ongoing to further understand the molecular details of its interaction with both the ribosome and the bacterial membrane. The biosynthesis of Cetocycline is also a subject of investigation, with research into the chelocardin biosynthetic gene cluster from Amycolatopsis sulphurea providing a platform for producing novel tetracycline antibiotics. ncats.ioncats.ionih.gov Furthermore, investigations into its physicochemical properties, such as serum binding and lipid solubility, are crucial for understanding its pharmacological behavior. researchgate.netnih.gov

Chemical and Physical Properties

A comprehensive understanding of the chemical and physical properties of this compound is fundamental to its development and application in pharmacological research.

PropertyValue
Molecular Weight 447.87 g/mol targetmol.com
Molecular Formula C22H24N2O8.HCl
Synonyms Chelocardin Hydrochloride, Cetotetrine Hydrochloride targetmol.com
Hydrogen Bond Acceptors 6 guidetopharmacology.org
Hydrogen Bond Donors 5 guidetopharmacology.org
Rotatable Bonds 1 guidetopharmacology.org
Topological Polar Surface Area 158.15 Ų guidetopharmacology.org
XLogP 2.15 guidetopharmacology.org
Lipid Solubility Highly lipid soluble nih.gov
Serum Binding >80% bound to serum nih.gov

This table is based on available data and may be subject to revision as further research is conducted.

In Vitro Antibacterial Activity

The following table summarizes the in vitro activity of Cetocycline against various bacterial isolates, as reported in a comparative study.

Organism (No. of Strains)MIC Range (μg/ml)
Escherichia coli (30)1.6 - >50
Klebsiella (30)3.1 - >50
Enterobacter (30)1.6 - >50
Serratia (30)1.6 - 6.2
Proteus mirabilis (30)0.8 - 6.2
Proteus (indole-positive) (30)0.8 - 3.1
Providencia (30)1.6 - 6.2
Staphylococcus aureus (30)3.1 - >50
Streptococcus (Group A) (30)0.8 - 3.1
Streptococcus (not Group A) (30)0.8 - 6.2

MIC (Minimal Inhibitory Concentration) is the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H22ClNO7 B10859218 Cetocycline hydrochloride CAS No. 53274-41-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

53274-41-2

Molecular Formula

C22H22ClNO7

Molecular Weight

447.9 g/mol

IUPAC Name

(1R,4aR,12aS)-3-acetyl-1-amino-4,4a,6,7-tetrahydroxy-8,11-dimethyl-12,12a-dihydro-1H-tetracene-2,5-dione;hydrochloride

InChI

InChI=1S/C22H21NO7.ClH/c1-7-4-5-10-8(2)11-6-12-16(23)19(27)13(9(3)24)20(28)22(12,30)21(29)15(11)18(26)14(10)17(7)25;/h4-5,12,16,25-26,28,30H,6,23H2,1-3H3;1H/t12-,16+,22+;/m0./s1

InChI Key

PPJJEMJYGGEVPV-JKPGXYSKSA-N

Isomeric SMILES

CC1=C(C2=C(C3=C(C[C@H]4[C@H](C(=O)C(=C([C@]4(C3=O)O)O)C(=O)C)N)C(=C2C=C1)C)O)O.Cl

Canonical SMILES

CC1=C(C2=C(C3=C(CC4C(C(=O)C(=C(C4(C3=O)O)O)C(=O)C)N)C(=C2C=C1)C)O)O.Cl

Origin of Product

United States

Synthetic Strategies and Chemical Modifications of Cetocycline Hydrochloride

Retrosynthetic Analysis and Key Precursors for Cetocycline (B1222253) Hydrochloride Synthesis

Retrosynthetic analysis is a technique for planning a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. icj-e.org For a complex structure like Cetocycline, this process involves identifying key disconnections in its tetracyclic core. The general strategy for tetracycline (B611298) synthesis often involves the convergent assembly of different ring precursors. scholarsresearchlibrary.com

A common approach for tetracyclines involves disconnecting the molecule into an "AB" ring system precursor and a "D" ring precursor. rsc.orgnih.gov A key precursor for many fully synthetic tetracyclines is an AB enone, which can be synthesized in a few steps. rsc.org A practical route to this key enone intermediate involves a diastereoselective Michael-Claisen coupling reaction between a substituted cyclohexenone and an isoxazole (B147169) ester. rsc.orgharvard.edu This highlights that the fundamental building blocks are often relatively simple cyclic and heterocyclic compounds.

Key precursors identified through retrosynthetic analysis for related tetracycline syntheses include:

Cyclohexenone derivatives: Serve as the starting point for the A-ring. rsc.org

Isoxazole esters: Act as a key component for forming the B-ring via cycloaddition reactions. rsc.orgnih.gov

Structurally diverse D-ring precursors: These are often functionalized aromatic or heteroaromatic rings that are coupled to the ABC-ring system in the final stages of the synthesis. nih.gov

Detailed Synthetic Pathways for Cetocycline Hydrochloride Production

The production of Cetocycline and its advanced analogues can be approached through multi-step total synthesis or by modifying the natural product scaffold.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product in a multi-step synthesis. whiterose.ac.uk This involves systematically adjusting parameters such as solvent, temperature, catalyst, and reagent stoichiometry. researchgate.netscielo.br For instance, in the synthesis of related compounds, catalyst screening and the choice of solvent were shown to have a significant impact on reaction outcomes. researchgate.net The best results are often obtained after testing various conditions, as shown in the hypothetical optimization table below, which is based on common optimization procedures in organic synthesis. researchgate.netscielo.br

Table 1: Hypothetical Optimization of a Key Coupling Step
EntryCatalystSolventTemperature (°C)Yield (%)
1Pd(OAc)₂Toluene8045
2PdCl₂(dppf)Toluene8065
3PdCl₂(dppf)Dioxane8078
4PdCl₂(dppf)Dioxane10091
5PdCl₂(dppf)Acetonitrile8052

Modern approaches can also employ machine learning algorithms and high-throughput screening to more rapidly identify optimal reaction conditions, moving beyond the traditional "one factor at a time" method. whiterose.ac.ukbeilstein-journals.org

Chemo-Enzymatic Approaches in this compound Synthesis

Chemo-enzymatic synthesis integrates the precision of enzymatic transformations with the flexibility of chemical reactions. nih.govbeilstein-journals.org This approach is particularly powerful for producing complex natural product analogues.

A prime example is the generation of the novel lead scaffold, amidochelocardin (CDCHD), from chelocardin (Cetocycline). researchgate.net This was achieved through rational biosynthetic engineering. Specifically, the chelocardin biosynthetic gene cluster from the producing organism, Amycolatopsis sulphurea, was combined with genes from the oxytetracycline (B609801) biosynthesis pathway of Streptomyces rimosus. researchgate.net The introduction of the oxyD (amidotransferase) and oxyP (thiolase) genes from the oxytetracycline cluster into A. sulphurea resulted in the production of CDCHD, a new chelocardin analogue featuring a carboxamido moiety, which is a critical structural feature for the bioactivity of classical tetracyclines. researchgate.netresearchgate.net This method leverages the enzymatic machinery of the microorganisms to perform a specific, complex chemical transformation on the Cetocycline backbone that would be challenging to achieve through purely chemical means. cancer.gov

Derivatization and Analogue Generation from the this compound Scaffold

Once the core Cetocycline (or CDCHD) scaffold is obtained, chemical derivatization is employed to generate a library of analogues. uni-saarland.de The goal is to improve pharmacological properties and overcome potential microbial resistance.

Studies have been conducted on numerous derivatives of the CDCHD scaffold, bearing different chemical moieties to investigate structure-activity relationships (SAR). uni-saarland.de This involves modifying the scaffold to understand which parts of the molecule are essential for its activity.

Regioselective Functionalization Strategies

Regioselective functionalization refers to the ability to introduce a new chemical group at a specific position on the molecule. rsc.orgnih.gov This is a significant challenge for complex scaffolds like Cetocycline.

Research has demonstrated successful regioselective modifications of the Cetocycline scaffold. For example, through biosynthetic engineering, it was possible to produce chelocardin derivatives with an opposite stereochemistry at the C4 amino group. researchgate.net The N-methyltransferase enzyme OxyT was found to exclusively accept intermediates with an S-configured amino group at C4, leading to the formation of N,N-dimethyl-epi-chelocardin. researchgate.net Furthermore, unexpected C10 glycosylated chelocardin analogues were identified, revealing the potential for enzymatic glycosylation at a specific site on the backbone. researchgate.net These examples show how enzymatic and chemical methods can be used to achieve highly selective functionalization at specific positions (C4 and C10), which is crucial for fine-tuning the molecule's properties. rsc.orgresearchgate.net

Semi-synthetic Pathways from Natural Products or Precursors

Semi-synthesis, which involves the chemical modification of a natural product precursor, is a well-established strategy for optimizing the properties of a lead compound. nih.govnih.gov In the case of this compound, both the natural product chelocardin and its biosynthetically engineered derivative, amidochelocardin, have served as starting scaffolds for semi-synthetic modifications. mdpi.comnih.gov These efforts aim to explore the structure-activity relationships (SAR) and develop derivatives with enhanced potency and broader spectrum of activity. nih.gov

The atypical tetracycline scaffold of chelocardin and amidochelocardin offers several positions for chemical modification. Research has focused on modifications at positions C4, C7, C10, and C11 through various chemical reactions. nih.gov The emerging SAR from these studies has revealed that positions C7 and C10 are particularly favorable for introducing new functionalities to create optimized derivatives. nih.gov Interestingly, the SAR for these atypical tetracyclines differs from that of classical tetracyclines, highlighting the unique nature of the chelocardin scaffold. nih.gov

A key precursor for these semi-synthetic efforts is amidochelocardin (CDCHD), which is obtained through the fermentation of a genetically engineered strain of Amycolatopsis sulphurea. researchgate.net This engineered precursor, which incorporates a C2-carboxamido group, has been subjected to a range of chemical reactions to generate a library of new analogs. nih.gov

The following table details some of the semi-synthetic modifications performed on the amidochelocardin scaffold and the types of reactions employed.

Reaction TypeTarget Position(s)Reagents and ConditionsResulting ModificationReference
MethylationC4, C7, C10, C11Specific methylating agentsAddition of methyl groups nih.gov
AcylationC4, C7, C10, C11Various acylating agentsIntroduction of acyl groups nih.gov
Electrophilic SubstitutionC7, C10ElectrophilesSubstitution at aromatic rings nih.gov
Oxidative C-C CouplingC7, C10Oxidizing agentsFormation of carbon-carbon bonds nih.gov

These semi-synthetic approaches, applied to both the natural product chelocardin and its engineered derivatives, demonstrate the potential to further diversify this class of atypical tetracyclines. By combining the power of biosynthetic engineering to generate novel precursors with the precision of chemical synthesis, a wide range of new cetocycline-related compounds can be created for biological evaluation.

Structural Features and Structure Activity Relationship Sar of Cetocycline Hydrochloride

Elucidation of Key Stereochemical and Conformational Aspects of Cetocycline (B1222253) Hydrochloride

Detailed crystallographic or comprehensive conformational analysis studies specifically for cetocycline hydrochloride are not widely available in the public domain. However, the stereochemistry of the tetracycline (B611298) scaffold is crucial for antibacterial activity, and these principles are expected to apply to cetocycline. For the tetracycline class, the natural 4S configuration of the C4-dimethylamino group is considered optimal for antibacterial efficacy. nih.gov Epimerization to the 4R isomer is known to reduce activity against Gram-negative bacteria. nih.gov

Identification of Essential Pharmacophoric Elements within the this compound Structure

The pharmacophore for typical tetracycline antibiotics is well-established and involves key functional groups across its four-ring system that are essential for binding to the bacterial ribosome and inhibiting protein synthesis. nih.govbris.ac.uk While cetocycline is considered an "atypical" tetracycline, likely with additional or different mechanisms of action, its core structure shares features with the classical tetracycline pharmacophore. researchgate.netguidetopharmacology.org

The essential pharmacophoric elements for antibacterial activity in the tetracycline family include:

The A-ring: A C4-dimethylamino group is pivotal for activity. nih.govbiomedres.us

The lower peripheral region: This includes a C10-phenol and a C11-C12 keto-enol system, which, in conjunction with a 12a-hydroxyl group, are indispensable for recognition and binding to ribosomal subunits. nih.gov

A linearly annulated tetracyclic backbone: This core structure is fundamental for the correct spatial arrangement of the key functional groups. bris.ac.ukbiomedres.us

Cetocycline's structure aligns with these core features, suggesting that they are also important for its biological activity, even if its primary target is not solely the ribosome. researchgate.net

Systematic SAR Studies on this compound Analogues

Systematic structure-activity relationship (SAR) studies specifically focused on this compound analogues are not extensively reported in the scientific literature. The existing knowledge is largely based on broader SAR studies of the tetracycline class. These studies have provided a general framework for understanding how modifications at different positions on the tetracycline scaffold affect biological activity.

Impact of Substituent Variations on Biological Activity

For the general tetracycline class, chemical modifications at positions C5 to C9 can modulate antibacterial activity and pharmacokinetic properties. nih.gov In contrast, modifications at positions C1, C3, C4a, C10, C11, or C12 are generally detrimental to antibacterial activity. nih.gov

The following table summarizes the general impact of substituent variations on the biological activity of tetracyclines, which can be extrapolated to hypothesize the effects on potential cetocycline analogues.

Position of ModificationGeneral Effect on Antibacterial Activity of Tetracyclines
C1, C3, C4a, C10, C11, C12Modifications generally lead to a loss of activity.
C2 (carboxamide)Modifications are possible but often result in decreased potency.
C5, C6, C7, C8, C9Modifications can lead to derivatives with varying antibacterial activity and improved pharmacokinetic profiles.

Positional Effects of Chemical Modifications

The specific position of a chemical modification on the tetracycline scaffold has a profound impact on the resulting biological activity.

C7-C9 positions: Modifications in this region of the D-ring have led to the development of more potent tetracycline derivatives. For instance, the introduction of a dimethylamino group at C7 in minocycline enhanced its activity.

C5 and C6 positions: Modifications at these positions can influence both potency and pharmacokinetic properties. For example, the absence of the C6-hydroxyl group can increase the stability of the molecule.

C2-carboxamide: While essential for activity, modifications to the amide nitrogen have been explored to create prodrugs with improved solubility.

Without specific studies on cetocycline, it is presumed that its tetracyclic core would exhibit similar sensitivities to positional modifications.

Computational Chemistry Approaches to SAR Analysis (e.g., QSAR, Molecular Docking, Molecular Dynamics Simulations)

There is a lack of published research applying computational chemistry approaches like Quantitative Structure-Activity Relationship (QSAR), molecular docking, or molecular dynamics simulations specifically to analyze the SAR of this compound. However, such studies have been conducted on other tetracycline derivatives. tuiasi.ro These computational methods are powerful tools for understanding the interactions between tetracyclines and their targets at a molecular level and for designing new analogues with improved properties. tuiasi.ro

For instance, molecular docking studies with other tetracyclines have helped to visualize their binding to the 30S ribosomal subunit, providing insights into the key interactions that are necessary for inhibiting protein synthesis. QSAR studies on tetracycline derivatives have been used to build mathematical models that correlate the structural features of the molecules with their biological activities. These models can then be used to predict the activity of new, untested compounds.

Conformational Analysis and its Correlation with Receptor Binding Profiles

The three-dimensional conformation of a tetracycline molecule is critical for its ability to bind to its target receptor, primarily the 16S rRNA component of the 30S ribosomal subunit for typical tetracyclines. The binding of tetracyclines to the ribosome is a dynamic process that can induce conformational changes in both the drug and the receptor. nih.govnih.gov

Studies on tetracycline-aptamer binding have shown that the ligand can induce a significant conformational shift in the RNA structure, highlighting the importance of molecular flexibility in the binding process. nih.govnih.gov While a detailed conformational analysis of cetocycline's binding to its specific molecular targets is not available, it is reasonable to assume that its conformational dynamics play a crucial role in its biological activity. Given that cetocycline is effective against some tetracycline-resistant bacteria, it may have a different binding mode or interact with different targets, which would be dependent on its specific conformational preferences. guidetopharmacology.org

Molecular and Cellular Mechanisms of Action of Cetocycline Hydrochloride

Identification and Validation of Primary Molecular Targets for Cetocycline (B1222253) Hydrochloride

Cetocycline, also known as Chelocardin, is an atypical tetracycline (B611298) antibiotic that exhibits a distinctive, concentration-dependent dual mechanism of action. nih.gov Unlike classical tetracyclines that primarily target protein synthesis, Cetocycline engages two different primary molecular targets depending on its ambient concentration. At lower, sub-lethal concentrations, its activity mirrors that of traditional tetracyclines, targeting the bacterial ribosome. nih.govresearchgate.net However, at higher, clinically relevant concentrations, its primary target shifts to the bacterial cell membrane. nih.govascenion.de

The primary molecular target for Cetocycline at low concentrations is the 30S ribosomal subunit. researchgate.net By binding to this subunit, it interferes with the protein biosynthesis machinery, a hallmark of the tetracycline class of antibiotics. nih.gov At increased concentrations, Cetocycline's action is directed towards the bacterial cytoplasmic membrane, where it disrupts membrane integrity and function. nih.gov This dual-targeting capability allows it to remain effective against some bacterial strains that have developed resistance to classical tetracyclines. ascenion.de The elucidation of this dual mechanism was primarily achieved through global proteome analysis rather than direct protein-ligand interaction studies. nih.gov

Protein-Ligand Interaction Studies (e.g., SPR, ITC, NMR)

While the molecular targets of Cetocycline have been identified, specific protein-ligand interaction studies using methods like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Nuclear Magnetic Resonance (NMR) are not extensively reported in publicly available literature for this specific compound. These biophysical techniques are crucial for characterizing the precise details of a drug-target interaction.

Surface Plasmon Resonance (SPR) would be used to measure the kinetics of Cetocycline binding to its targets in real-time. This would provide data on the association rate (k_on) and dissociation rate (k_off), from which the dissociation constant (K_d) can be calculated, indicating the binding affinity.

Isothermal Titration Calorimetry (ITC) is the gold standard for measuring the thermodynamics of binding. An ITC experiment would directly measure the heat released or absorbed as Cetocycline binds to the 30S ribosome or interacts with model bacterial membranes, revealing the enthalpy (ΔH) and entropy (ΔS) changes of the interaction.

Nuclear Magnetic Resonance (NMR) could provide high-resolution structural information about the Cetocycline-ribosome complex, identifying the specific amino acids or nucleotide residues at the binding interface.

Such studies would offer a more granular understanding of the binding events that underpin Cetocycline's biological activity.

Target Deconvolution Strategies

The identification of Cetocycline's dual mechanism of action is a key example of a successful target deconvolution strategy. The primary method used was expression proteomics. nih.govresearchgate.net In a pivotal study, researchers employed global proteome analysis to compare the protein expression profiles of Bacillus subtilis treated with varying concentrations of Cetocycline against a comprehensive reference library of bacterial responses to different known antibiotics. nih.gov

This comparative proteomics approach revealed that at low concentrations, Cetocycline induced a proteomic signature that was characteristic of peptidyl transferase inhibition, confirming its effect on protein synthesis. nih.gov As the concentration was increased, the proteomic profile shifted dramatically to one indicative of membrane stress, thus deconvoluting the second, previously suspected, molecular target. nih.gov This strategy effectively used the cell's global response as a biosensor to identify the compound's concentration-dependent targets without prior chemical modification of the drug.

Detailed Binding Kinetics and Thermodynamics of Cetocycline Hydrochloride with its Molecular Targets

Detailed experimental data on the binding kinetics and thermodynamics of this compound with its specific molecular targets—the 30S ribosomal subunit and the bacterial membrane—are not widely available in the current body of scientific literature. For classical tetracyclines, the high-affinity binding site on the 30S ribosomal subunit has a dissociation constant (K_d) in the range of 1 to 20 μM. nih.gov Kinetic studies on tetracycline binding to the 70S ribosome have shown that the process is temperature-dependent and accompanied by a significant activation energy, suggesting that conformational changes in the ribosome may occur upon binding. embopress.org

A comprehensive analysis for Cetocycline would involve determining these parameters for each of its targets. The table below illustrates the type of data that would be generated from such studies and its significance.

ParameterTechniqueSignificance
Association Rate (k_on) SPRMeasures the rate at which Cetocycline binds to its target.
Dissociation Rate (k_off) SPRMeasures the rate at which the Cetocycline-target complex breaks apart. A slow rate is often desirable.
Dissociation Constant (K_d) SPR, ITCQuantifies the binding affinity; a lower K_d value indicates a stronger binding interaction.
Enthalpy Change (ΔH) ITCReveals the change in heat upon binding, indicating whether the interaction is driven by favorable bond formation.
Entropy Change (ΔS) ITCReveals the change in disorder upon binding, often influenced by the displacement of water molecules.
Stoichiometry (n) ITCDetermines the ratio of Cetocycline molecules to target molecules in the final complex.

This information is critical for understanding the molecular forces driving target recognition and for the rational design of more potent derivatives.

Elucidation of Downstream Signaling Pathways Modulated by this compound

The downstream consequences of Cetocycline's interaction with its targets are direct and profound, leading to bacterial growth inhibition or death. The pathways affected are fundamental to bacterial survival.

When Cetocycline binds to the 30S ribosomal subunit, it blocks the accommodation of aminoacyl-tRNA at the ribosomal A-site. nih.govnih.gov This action effectively stalls the process of translation, leading to a halt in protein synthesis. nih.gov The downstream result is a bacteriostatic effect, where the bacteria can no longer grow and replicate.

When Cetocycline targets the bacterial membrane at higher concentrations, it leads to a different cascade of events. The interaction causes membrane depolarization but does not appear to form large, discrete pores. nih.gov This corruption of the membrane's structural and functional integrity disrupts critical processes such as maintaining the proton motive force, which is essential for ATP synthesis and transport, ultimately leading to bacterial cell death. nih.gov

Transcriptomic and Proteomic Profiling in Cellular Systems

Proteomic profiling has been the cornerstone for elucidating the dual mechanism of Cetocycline. nih.gov Studies in Bacillus subtilis have provided a clear picture of the cellular response to the antibiotic. nih.gov The changes in protein expression serve as a direct readout of the physiological challenges imposed by the compound.

At low concentrations, the proteomic signature is dominated by the upregulation of proteins that are classic markers for the inhibition of protein synthesis, particularly at the peptidyl transferase center. nih.gov In contrast, at higher concentrations, the cell's proteomic response shifts to proteins involved in combating membrane stress. nih.gov

The table below summarizes the categories of proteins differentially expressed under these two conditions.

Cetocycline ConcentrationPrimary TargetAssociated Proteomic SignatureCellular Consequence
Low 30S RibosomeUpregulation of proteins indicative of peptidyl transferase inhibition.Inhibition of Protein Biosynthesis
High Cell MembraneUpregulation of proteins involved in the membrane stress response.Disruption of Membrane Integrity

This differential proteomic fingerprint provides compelling evidence for the concentration-dependent switch in Cetocycline's primary mechanism of action.

Kinase Activity Assay

Based on available scientific literature, there is no evidence to suggest that this compound's mechanism of action involves the direct modulation of bacterial or host cell kinase activity. Kinases are enzymes that play critical roles in cell signaling by catalyzing the phosphorylation of substrates. promega.ca While kinase activity assays are essential tools in drug discovery for many therapeutic areas, particularly oncology, the established targets of tetracycline-class antibiotics are not related to kinase pathways. promega.cabiomolecularsystems.com The mode of action for Cetocycline is centered on two fundamental and well-established antibacterial targets: the ribosome and the cell membrane. nih.gov Therefore, kinase activity assays are not typically employed in the primary investigation of this compound's mechanism.

Q & A

Q. Basic

  • HPLC-UV/Vis : Quantify impurities using a C18 column with mobile phases like acetonitrile-phosphate buffer (pH 3.0). Monitor degradation products at 360 nm, a wavelength specific to tetracycline derivatives .
  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability under nitrogen atmosphere (25–300°C, 10°C/min).
  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions for 24 hours to identify degradation pathways .

How can researchers design in vitro and in vivo models to evaluate this compound’s pharmacokinetic profile?

Q. Advanced

  • In Vitro Release Kinetics : Use dialysis membrane models (e.g., Franz diffusion cells) with PBS (pH 7.4) to simulate physiological conditions. Analyze data using zero-order, first-order, or Higuchi models to determine release mechanisms .
  • In Vivo Pharmacokinetics : Administer via intravenous/oral routes in rodent models. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Quantify plasma concentrations via LC-MS/MS and calculate AUC, Cmax, and t½.
  • Tissue Distribution : Perform biodistribution studies in target organs (e.g., liver, kidneys) using radiolabeled this compound and autoradiography .

What strategies are recommended for resolving contradictions in efficacy data between in vitro and in vivo models?

Q. Advanced

  • Cross-Validation : Replicate in vitro assays (e.g., MIC testing against S. aureus) under in vivo-mimetic conditions (e.g., serum protein-adjusted media) to assess bioavailability limitations .
  • Mechanistic Profiling : Use transcriptomics (RNA-seq) or proteomics (LC-MS) to identify off-target effects or compensatory pathways in in vivo models that may mask efficacy .
  • Dose-Response Refinement : Conduct PK/PD modeling to align in vitro IC50 values with in vivo effective doses, adjusting for plasma protein binding and tissue penetration .

How to optimize experimental protocols for studying this compound’s stability in biological matrices?

Q. Advanced

  • Matrix-Specific Stability : Spike this compound into plasma, urine, or tissue homogenates. Store samples at -80°C, 4°C, and 25°C, and analyze degradation over 0–72 hours using LC-MS .
  • Solubility Enhancement : Test co-solvents (e.g., PEG 400, DMSO ≤1%) or cyclodextrin complexes in PBS. Use dynamic light scattering (DLS) to monitor aggregation .
  • Long-Term Storage : Aliquot stock solutions in amber vials under inert gas (N₂/Ar) to prevent oxidation. Validate stability via accelerated aging studies (40°C/75% RH for 6 months) .

What are the best practices for ensuring reproducibility in this compound experiments?

Q. Methodological

  • Detailed Protocols : Document all steps, including buffer preparation (e.g., exact pH adjustment), equipment calibration, and batch numbers of reagents .
  • Blinded Analysis : Assign sample IDs randomly and use automated instruments (e.g., plate readers) to minimize observer bias .
  • Negative/Positive Controls : Include vehicle controls (e.g., saline) and reference compounds (e.g., doxycycline) in all assays to validate experimental conditions .

How to address selectivity challenges when this compound interacts with non-target receptors or enzymes?

Q. Advanced

  • Off-Target Screening : Use high-throughput panels (e.g., Eurofins CEREP) to assess activity against 100+ kinases, GPCRs, and ion channels .
  • Structure-Activity Relationship (SAR) : Modify functional groups (e.g., C7/C9 positions) and test analogs for reduced off-target binding. Molecular docking (AutoDock Vina) can predict interactions .
  • Competitive Binding Assays : Employ fluorescence polarization or SPR to measure binding affinities (Kd) against target vs. non-target proteins .

What statistical approaches are critical for analyzing dose-dependent cytotoxicity data?

Q. Methodological

  • Nonlinear Regression : Fit dose-response curves using four-parameter logistic models (GraphPad Prism) to calculate EC50 and Hill coefficients .
  • ANOVA with Post Hoc Tests : Compare treatment groups (e.g., Tukey’s HSD for ≥3 groups) to identify significant differences (p<0.05) .
  • Synergy Analysis : For combination studies, use the Chou-Talalay method to compute combination indices (CI <1 indicates synergy) .

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